molecular formula C11H14N5Na3O10P2S B604956 2-Mes-ADP CAS No. 475193-31-8

2-Mes-ADP

Cat. No. B604956
M. Wt: 539.23
InChI Key: DYNGCIHMNWOBSU-MSQVLRTGSA-K
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Description

2-Mes-ADP, also known as 2-Methylthio-ADP, is an analogue of adenosine diphosphate (ADP) where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a potent purinergic agonist of P2Y1, P2Y12, and P2Y13 receptors .


Synthesis Analysis

The synthesis of 2-Mes-ADP involves various chemical reactions. For instance, 2-Mes-ADP has been found to inhibit ADP-dependent platelet aggregation, antagonize ADP-mediated inhibition of adenylyl cyclase, and compete with the binding of 2-Mes-ADP . Furthermore, the nucleoside metabolite 2-methylthioadenosine was identified, suggesting rapid dephosphorylation via 2-Mes-AMP .


Molecular Structure Analysis

The molecular formula of 2-Mes-ADP is C11H14N5Na3O10P2S . It has an exact mass of 538.96 and a molecular weight of 539.230 . The molecule contains a morpholine moiety . Molecular dynamics simulations revealed that ADP can undergo conformational rearrangements within the CD39 active site that were not seen with UDP or 2-Mes-ADP .


Chemical Reactions Analysis

2-Mes-ADP is involved in various chemical reactions. For instance, it has been found to display substrate inhibition in a substrate-specific manner . The nucleotide base is an important determinant of substrate inhibition .


Physical And Chemical Properties Analysis

2-Mes-ADP is a crystallized or lyophilized solid . It is soluble in DMSO . The elemental analysis of 2-Mes-ADP is as follows: C, 24.50; H, 2.62; N, 12.99; Na, 12.79; O, 29.67; P, 11.49; S, 5.95 .

Scientific Research Applications

  • Platelet Receptor Binding and ADP-induced Aggregation : 2-MeS-ADP binds to specific sites on rat platelets, suggesting its role in ADP-induced platelet aggregation. Clopidogrel, an inhibitor of ADP-induced platelet aggregation, partially inhibits 2-MeS-ADP binding, indicating the existence of different ADP-binding sites on platelets (Savi, Laplace, & Herbert, 1994).

  • Calcium-signaling in Human Megakaryocytic Cells : Dami cells, a human megakaryocytic leukemia cell line, express a P2T receptor for ADP, and 2-MeS-ADP is shown to have significant potency in these cells. The study suggests the existence of distinct receptors for ADP and ATP/UTP, with 2-MeS-ADP being a potent agonist at the P2T receptor (Murgo, Contrera, & Sistare, 1994).

  • Fluorescence Detection of ADP : A study on nano-aggregate-Fe3+ complex based on benzimidazole-modified calix[4]arene showed that this complex can selectively and sensitively detect ADP, crucial in various biological reactions, in the presence of structurally similar nucleotides (Kaur et al., 2019).

  • Role in ADP-induced Platelet Activation : Research indicates that 2-MeS-ADP can specifically inhibit ADP-induced shape change and calcium increase in platelets, highlighting its potential role in the modulation of platelet activation and aggregation (Savi et al., 1998).

  • Potential in Diabetes Treatment : A study identified a promising drug candidate for type 2 diabetes treatment based on a P2Y(1) receptor agonist, developed from analogues of 2-MeS-ADP. This agonist showed potential in reducing blood glucose levels and platelet aggregation (Yelovitch et al., 2012).

Future Directions

There is a need for novel P2Y12 receptor antagonist scaffolds that are reversible and have high efficacy without associated side effects . The discovery of a new antagonist containing a morpholine moiety provides a basis for the development/optimization of a new class of P2Y12 antagonists .

properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGCIHMNWOBSU-MSQVLRTGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na3O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017431
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mes-ADP

CAS RN

475193-31-8
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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